Calcium bis(sulphanilate)
Description
Calcium bis(sulphanilate) (CAS: 71597-87-0; EINECS: 275-652-4) is a calcium salt derived from sulphanilic acid, typically associated with sulfonate or sulfonic acid derivatives. Chemically, sulphanilate is distinct from hydroxy-methylthio-butyrate, as the former implies a sulfonate group linked to an aromatic amine (e.g., 4-aminobenzenesulfonate), while the latter is a sulfur-containing aliphatic carboxylate. Further structural clarification is required, but current registrations classify it as a calcium-based compound with applications in niche industrial or biochemical processes.
Properties
CAS No. |
20296-94-0 |
|---|---|
Molecular Formula |
C6H6CaNO3S+ |
Molecular Weight |
212.26 g/mol |
IUPAC Name |
calcium;4-aminobenzenesulfonate |
InChI |
InChI=1S/C6H7NO3S.Ca/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H,8,9,10);/q;+2/p-1 |
InChI Key |
RPVRDRCPXRUBCM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium bis(sulphanilate) can be synthesized through the reaction of calcium chloride with sulphanilic acid in an aqueous medium. The reaction typically involves dissolving sulphanilic acid in water, followed by the addition of calcium chloride solution. The mixture is then stirred and heated to facilitate the formation of calcium bis(sulphanilate) precipitate, which is subsequently filtered and dried.
Industrial Production Methods
Industrial production of calcium bis(sulphanilate) follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Coordination Reactions
Calcium bis(sulphanilate) acts as a ligand, coordinating with metal ions through its sulfonate groups. The calcium ion serves as a central cation, enabling interactions with other metal ions (e.g., Zn²⁺, Cu²⁺) or macrocycles.
Key Observations :
-
Metal Ion Binding : The compound binds to divalent cations (e.g., Zn²⁺, Cu²⁺) via its sulfonate groups, forming stable coordination complexes.
-
Spectroscopic Analysis : UV-Vis and NMR spectroscopy are used to quantify binding affinities and coordination geometries.
Inclusion Complex Formation
Calcium bis(sulphanilate) forms pseudorotaxanes with cyclodextrin (CD) dimers through a dual mechanism:
-
Coordination : The calcium ion binds to a macrocyclic -crown ether.
-
Inclusion : The sulfanilate groups thread into adjacent CD cavities.
Mechanism :
The reaction occurs in aqueous conditions, with NMR data (e.g., ROESY cross-peaks) confirming the inclusion of aromatic sulfanilate groups into CD cavities while the calcium ion coordinates with the crown ether .
Association Constants for Inclusion Complexes
| Cyclodextrin Dimer | Association Constant (Kₐ, M⁻¹) | Reference |
|---|---|---|
| Dimer 1 | 5.4 × 10⁴ | |
| Dimer 3 | 1.4 × 10⁴ |
Spectroscopic Evidence
Scientific Research Applications
Calcium bis(sulphanilate) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosulfur compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of calcium bis(sulphanilate) involves its interaction with various molecular targets and pathways. The sulphanilic acid moiety can interact with enzymes and receptors, modulating their activity. The calcium ion plays a role in stabilizing the compound and facilitating its interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares calcium bis(sulphanilate) with structurally analogous calcium salts:
*Note: Molecular formula for calcium bis(sulphanilate) is ambiguously reported.
Solubility and Stability
- Calcium bis(sulphanilate): Limited solubility data available. Sulfonate salts generally exhibit moderate water solubility, depending on substituents.
- Calcium gluconate: Highly water-soluble (3.3 g/100 mL at 25°C), widely used in intravenous calcium therapy .
- Calcium bis(dihydrogenphosphate): Soluble in water (1.2 g/100 mL) but hydrolyzes in moist environments .
Research Findings
- Thermal Stability: Chromium tetraphenyl sulphanilate (m.p. 90°C) decomposes at lower temperatures compared to calcium salts, highlighting cation-dependent stability .
- Bioavailability: Calcium gluconate outperforms inorganic salts like calcium phosphate in absorption rates due to organic anion compatibility .
Biological Activity
Calcium bis(sulphanilate) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial action and plant growth regulation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
Calcium bis(sulphanilate) is a calcium salt of sulphanilic acid, characterized by the formula . Its structure allows it to participate in various biochemical interactions, particularly those involving enzyme inhibition and microbial interactions.
Antimicrobial Activity
Research indicates that calcium bis(sulphanilate) exhibits significant antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, including:
- Streptococcus fecalis
- Lactobacillus arabinosus
- Lactobacillus plantarum
The mechanism of action is primarily through the inhibition of folic acid biosynthesis, a critical pathway for bacterial growth. The inhibition can be reversed by the addition of p-aminobenzoic acid (PABA), which suggests that calcium bis(sulphanilate) acts as a competitive inhibitor in this biosynthetic pathway .
Table 1: Antimicrobial Efficacy of Calcium bis(sulphanilate)
Plant Growth Regulation
Calcium bis(sulphanilate) has also been studied for its effects on plant growth. Similar to other sulphonamide compounds, it has been shown to inhibit the growth of various plants, including wheat and cress. The inhibition is linked to its interference with folic acid biosynthesis, which is essential for plant development .
Case Study: Effects on Wheat Growth
In a controlled study, wheat seedlings treated with calcium bis(sulphanilate) exhibited stunted growth compared to untreated controls. The addition of PABA significantly mitigated these effects, demonstrating the compound's role as a growth regulator through its impact on metabolic pathways related to folate synthesis .
Environmental Impact and Microbial Degradation
The degradation of calcium bis(sulphanilate) in environmental contexts has been investigated, particularly concerning its potential as a contaminant. Research into microbial degradation pathways shows that certain fungi can effectively degrade this compound, which may have implications for bioremediation strategies .
Table 2: Microbial Degradation Rates
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
